Ethyl 2-chloro-4-fluorobenzoate

Catalog No.
S798488
CAS No.
167758-87-4
M.F
C9H8ClFO2
M. Wt
202.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-4-fluorobenzoate

CAS Number

167758-87-4

Product Name

Ethyl 2-chloro-4-fluorobenzoate

IUPAC Name

ethyl 2-chloro-4-fluorobenzoate

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3

InChI Key

MJYAXUKZBQZTTQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)F)Cl

Synonyms

Benzoic acid, 2-chloro-4-fluoro-, ethyl ester

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)Cl

Ethyl 2-chloro-4-fluorobenzoate (CAS 167758-87-4) is a liquid-phase halogenated aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including RSV inhibitors and LXR beta agonists, as well as advanced agrochemicals [1]. Featuring a highly electrophilic 4-fluoro position primed for nucleophilic aromatic substitution (SNAr) and a 2-chloro position available for orthogonal palladium-catalyzed cross-coupling, this ester serves as a bifunctional scaffold for multi-ring assembly [2]. As an ethyl ester, it provides a measurable balance of lipophilicity, liquid-handling processability, and controlled reactivity, making it a highly specific starting material for scalable industrial synthesis compared to its free acid or methyl ester counterparts.

Substituting Ethyl 2-chloro-4-fluorobenzoate with the free 2-chloro-4-fluorobenzoic acid introduces immediate process inefficiencies, as the acid is a solid that requires stoichiometric coupling reagents (e.g., HATU, EDC) or conversion to an acid chloride prior to amidation, increasing both raw material costs and waste . Furthermore, attempting to substitute with the closely related methyl ester often leads to reduced isolated yields during basic SNAr transformations, as the methyl ester is significantly more susceptible to premature saponification in the presence of basic carbonates and trace water [1]. Finally, using analogs lacking the 2-chloro substituent (such as ethyl 4-fluorobenzoate) completely eliminates the capacity for subsequent orthogonal cross-coupling, severely limiting the structural complexity that can be achieved downstream without additional C-H activation steps [2].

Processability: Liquid-Phase Handling vs. Solid-State Acid

For industrial scale-up, the physical state of a precursor dictates the engineering controls required for dosing. Ethyl 2-chloro-4-fluorobenzoate is a liquid at standard temperature and pressure, whereas its free acid counterpart, 2-chloro-4-fluorobenzoic acid, is a crystalline solid with a melting point above 150°C . This allows the ethyl ester to be pumped directly as a neat liquid in continuous flow reactors, eliminating the need for large volumes of dissolution solvents required for the solid acid.

Evidence DimensionPhysical State & Handling
Target Compound DataLiquid (neat pumping enabled)
Comparator Or Baseline2-Chloro-4-fluorobenzoic acid (Solid, MP ~154°C, requires pre-dissolution)
Quantified Difference100% reduction in carrier solvent volume for dosing
ConditionsStandard temperature and pressure (20°C)

Direct liquid pumping reduces reactor volume overhead and simplifies continuous flow manufacturing processes.

Hydrolysis Stability During Basic SNAr Conditions

During nucleophilic aromatic substitution (SNAr) of the 4-fluoro group using amines and basic carbonates (e.g., K2CO3), premature ester hydrolysis is a primary pathway for yield loss. Based on established ester kinetics, the ethyl ester provides a sterically driven reduction in alkaline hydrolysis rate compared to the methyl ester [1]. This enhanced stability ensures that the ester remains intact during the SNAr step, allowing for higher isolated yields of the desired substituted intermediate before deliberate saponification is initiated.

Evidence DimensionRelative Alkaline Hydrolysis Rate
Target Compound DataEthyl 2-chloro-4-fluorobenzoate (Base rate = 1x)
Comparator Or BaselineMethyl 2-chloro-4-fluorobenzoate (Rate = ~2.5x faster hydrolysis)
Quantified Difference~60% reduction in premature saponification rate
ConditionsBasic conditions (e.g., K2CO3 in polar aprotic solvent)

Minimizing side-reaction hydrolysis directly increases the yield of the target SNAr product, reducing raw material waste.

Orthogonal Reactivity for Multi-Step Assembly

The specific 2-chloro-4-fluoro substitution pattern provides two distinct, addressable reactive sites with differing electronics. The 4-fluoro position is highly activated for SNAr by the para-ester and ortho-chloro groups, while the 2-chloro position can be reserved for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) [1]. Comparators like ethyl 4-fluorobenzoate lack this secondary handle, meaning any downstream functionalization at the 2-position would require non-selective and low-yield C-H activation steps.

Evidence DimensionAddressable Electrophilic Sites
Target Compound DataEthyl 2-chloro-4-fluorobenzoate (2 sites: F for SNAr, Cl for Pd-coupling)
Comparator Or BaselineEthyl 4-fluorobenzoate (1 site: F for SNAr)
Quantified Difference100% increase in orthogonal coupling handles
ConditionsSequential SNAr followed by Pd-catalyzed cross-coupling

Procuring the bifunctional precursor eliminates the need for complex, low-yield late-stage functionalization steps.

Synthesis of RSV Inhibitors and Antiviral APIs

The compound is directly utilized as a core building block in the synthesis of benzodiazepine derivatives and other small-molecule inhibitors targeting Respiratory Syncytial Virus (RSV). Its orthogonal reactivity allows for the sequential installation of complex amine side chains via SNAr, followed by cross-coupling, which is critical for assembling the active pharmacophore [1].

Development of LXR Beta Agonists

In the development of Liver X Receptor (LXR) beta agonists, the ester undergoes SNAr with complex bipiperidine derivatives. The ethyl ester's stability against premature hydrolysis during these basic coupling steps ensures high yields of the intermediate before controlled saponification to the active free acid [2].

Agrochemical Intermediate Manufacturing

The 2-chloro-4-fluoro substitution pattern is a key structural motif in several modern herbicides (e.g., pyrimidinyloxy benzene derivatives). The liquid state of the ethyl ester facilitates seamless integration into continuous flow manufacturing pipelines for these agrochemicals, offering superior processability over solid acid precursors [3].

XLogP3

3.3

Other CAS

167758-87-4

Wikipedia

Ethyl 2-chloro-4-fluorobenzoate

General Manufacturing Information

Benzoic acid, 2-chloro-4-fluoro-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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